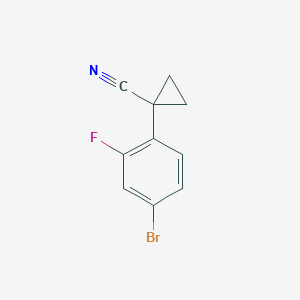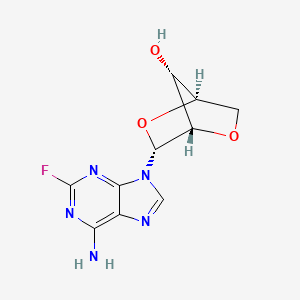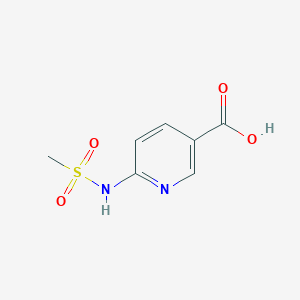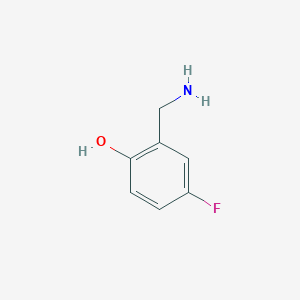![molecular formula C7H5ClN4O B1373960 4-氯-7H-吡咯并[2,3-d]嘧啶-5-甲酰胺 CAS No. 1350643-69-4](/img/structure/B1373960.png)
4-氯-7H-吡咯并[2,3-d]嘧啶-5-甲酰胺
描述
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a key intermediate when preparing active pharmaceutical ingredients . It is known in the literature as being an intermediate to manufacture including but not limited to ruxolitinib, tofacitinib, oclacitinib, baricitinib, itacitinib, AZD-5363 and pevonedistat .
Synthesis Analysis
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis
The molecular structure of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is represented by the formula C6H4ClN3 . The InChI representation is InChI=1S/C6H4ClN3/c7-5-4-1-2-8-6(4)10-3-9-5/h1-3H, (H,8,9,10) .Chemical Reactions Analysis
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is used as a common intermediate in the synthesis of many JAK inhibitors . It is also used in the synthesis of various heterocyclic compounds that hold great importance to discover newer anti-microbial, anti-oxidant, and anti-cancer drugs .Physical And Chemical Properties Analysis
The molecular weight of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is 153.57 g/mol . The compound is represented by the canonical SMILES string C1=CNC2=C1C(=NC=N2)Cl .科学研究应用
合成和衍生物形成
- 通过Cu催化方法开发了各种吡咯并[2,3-d]嘧啶衍生物合成中的关键中间体,展示了该化合物在这些衍生物形成中的重要性,这些衍生物对药物应用具有重要意义(Wang et al., 2017)。
- 该化合物在吡咯并[2,3-d]嘧啶衍生物合成中发挥着关键作用,包括在Dieckmann条件下的反应导致新环系统的形成,表明其在化学合成中的多功能性(Kim† and Santilli, 1971)。
抗增殖和抗病毒活性
- 4-氯-7H-吡咯并[2,3-d]嘧啶-5-甲酰胺衍生物显示出抗增殖和抗病毒活性,特别针对人类巨细胞病毒和单纯疱疹病毒1型,突显了其在抗病毒研究中的潜力(Pudlo et al., 1990)。
化学转化和新化合物
- 它被用作各种化学转化的起始物质,导致新的吡咯并[2,3-d]嘧啶-4-胺的形成,展示了该化合物在产生新的化学实体中的实用性(Hilmy, 2002)。
- 该化合物作为三环嘌呤类似物合成的前体,揭示了其在创造具有潜在生物活性的复杂分子中的重要性(Williams and Brown, 1995)。
作用机制
Target of Action
The primary target of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide is the kinase family of enzymes . These enzymes play a crucial role in various cellular processes, including cell division, signal transduction, and protein regulation .
Mode of Action
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide interacts with its targets through electrophilic substitution reactions , including nucleophilic aromatic substitution and Suzuki coupling reactions . This interaction leads to the inhibition of kinase activity, thereby disrupting the normal functioning of the cell .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway , which is involved in cell division, cell death, and tumor formation processes . Disruption of this pathway by the compound can lead to a variety of diseases affecting the immune system .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , suggesting that it may be administered orally and absorbed in the gastrointestinal tract
Result of Action
The molecular and cellular effects of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide’s action include the inhibition of kinase activity, disruption of cellular signaling, and potential induction of cell death . These effects make the compound a promising candidate for cancer therapy and treatments for inflammatory skin disorders like atopic dermatitis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide. The compound exhibits stability under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
安全和危害
未来方向
The 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold has been validated as a crucial effector of various signal pathways and plays an important role in driving tumor progression . It is a promising building block in the synthesis of many JAK inhibitors . Further structural modification in these structures will be of interest and may result in compounds having better therapeutic and biological activity .
生化分析
Biochemical Properties
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This interaction is essential in regulating various cellular processes, including cell growth, differentiation, and apoptosis. The compound’s ability to inhibit kinase activity makes it a potential candidate for developing treatments for diseases such as cancer and inflammatory disorders .
Cellular Effects
The effects of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the JAK-STAT signaling pathway, which is involved in cell division, survival, and immune responses . By inhibiting this pathway, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide can induce apoptosis in cancer cells and reduce inflammation in immune cells.
Molecular Mechanism
At the molecular level, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide exerts its effects through binding interactions with specific biomolecules. It acts as a competitive inhibitor of kinases by binding to the ATP-binding site, thereby preventing the transfer of phosphate groups to substrates . This inhibition disrupts downstream signaling pathways, leading to changes in gene expression and cellular responses. Additionally, the compound can modulate the activity of transcription factors, further influencing gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained inhibition of kinase activity, resulting in prolonged effects on cell signaling and function.
Dosage Effects in Animal Models
The effects of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide in animal models are dose-dependent. At lower doses, the compound can effectively inhibit kinase activity without causing significant toxicity . At higher doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the compound’s impact on essential cellular processes and the accumulation of toxic metabolites. Therefore, careful dosage optimization is necessary to balance therapeutic efficacy and safety.
Metabolic Pathways
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound undergoes metabolic transformations, including hydroxylation and conjugation, which facilitate its excretion from the body . These metabolic processes can influence the compound’s bioavailability and efficacy. Additionally, the compound’s impact on metabolic flux and metabolite levels can provide insights into its broader effects on cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, the compound may be actively transported into cells via membrane transporters, where it can exert its inhibitory effects on kinases. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide is a key factor in its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization allows the compound to interact with its target enzymes and proteins more effectively, enhancing its inhibitory effects. Additionally, the compound’s distribution within subcellular compartments can influence its overall efficacy and toxicity.
属性
IUPAC Name |
4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O/c8-5-4-3(6(9)13)1-10-7(4)12-2-11-5/h1-2H,(H2,9,13)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUGGOYXXDQLEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=CN=C2Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731633 | |
| Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1350643-69-4 | |
| Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

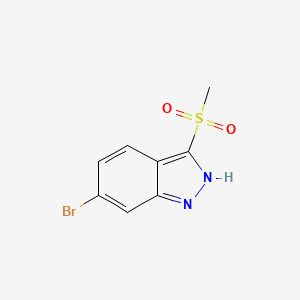


![1-(tert-Butyl-dimethyl-silanyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373881.png)
![Tert-butyl 6-oxo-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B1373883.png)

